molecular formula C14H12F3NO2 B14858848 2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol

2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol

Cat. No.: B14858848
M. Wt: 283.24 g/mol
InChI Key: HAOGQVZILMNGBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol typically involves the reaction of 3-(Trifluoromethoxy)aniline with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol is unique due to its trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

2-[[3-(trifluoromethoxy)anilino]methyl]phenol

InChI

InChI=1S/C14H12F3NO2/c15-14(16,17)20-12-6-3-5-11(8-12)18-9-10-4-1-2-7-13(10)19/h1-8,18-19H,9H2

InChI Key

HAOGQVZILMNGBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=CC=C2)OC(F)(F)F)O

Origin of Product

United States

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